molecular formula C22H28N4O10S B009580 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid CAS No. 102650-30-6

1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid

Cat. No. B009580
M. Wt: 540.5 g/mol
InChI Key: VAOYPHGXHKUTHC-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of DTPA involves multiple steps, beginning with the formation of an isothiocyanate form of a lanthanide chelate, highly luminescent when bound to terbium or europium. This chelate consists of DTPA covalently joined to a chromophore and further modified to attach to proteins or DNA for various applications (Li & Selvin, 1997). Additionally, the synthesis of enantiomerically pure DTPA analogs from L-phenylalanine showcases the versatility and adaptability of this compound in creating specific, targeted molecules (Williams & Rapoport, 1993).

Molecular Structure Analysis

The molecular structure of DTPA-based compounds is crucial for their binding capacity and stability. Studies on hydroxybenzyl analogs of DTPA and its derivatives provide insights into how modifications in the molecular structure can affect their complexation properties with metal ions, demonstrating the compound's flexibility and capability to form stable complexes with various metals (Pesonen et al., 2010).

Chemical Reactions and Properties

DTPA derivatives undergo specific chemical reactions to attach to antibodies or proteins, a process critical for labeling monoclonal antibodies with radiometals for diagnostic and therapeutic applications. The covalent attachment of bifunctional DTPA ligands to proteins and the subsequent effects of reaction conditions on conjugation rates highlight the chemical reactivity and versatility of DTPA in bioconjugation techniques (Mirzadeh et al., 1990).

Physical Properties Analysis

The physical properties of DTPA and its derivatives, such as solubility, luminescence, and stability, are crucial for their effectiveness in various applications. For instance, the luminescent properties of DTPA chelates make them suitable for use as nonisotopic labels and donors in luminescence resonance energy transfer, showcasing their potential in imaging and diagnostics (Li & Selvin, 1997).

Chemical Properties Analysis

The chemical stability and binding efficiency of DTPA derivatives are influenced by their molecular structure. For example, modifications in the DTPA molecule can impact the stability and efficiency of metal ion binding, which is critical for its application in radiopharmaceuticals and contrast agents. The study of bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting illustrates the importance of chemical stability for successful application in medical diagnostics and therapy (Westerberg et al., 1989).

Scientific Research Applications

  • Labeling of Antibodies with Metal Ions

    Mukkala, Mikola, and Hemmilä (1989) described the use of a derivative of diethylenetriaminepentaacetic acid for labeling antibodies with metal ions. This compound shows good stability at neutral pH and rapid release in acidic fluorescence enhancement solutions, making it ideal for time-resolved chelate labeling (Mukkala, Mikola, & Hemmilä, 1989).

  • Covalent Coupling to Proteins

    Krejcarek and Tucker (1977) presented a method for covalently coupling diethylenetriaminepentaacetic acid to proteins. This creates hexadentate chelating sites for metal ions, useful as probes in biological systems (Krejcarek & Tucker, 1977).

  • Enantiospecific Synthesis for Pharmaceutical Products

    Williams and Rapoport (1993) demonstrated an enantiospecific synthesis of diethylenetriaminepentaacetic acid analogues, potentially aiding in the development of new pharmaceutical products (Williams & Rapoport, 1993).

  • Environmental Safety Standards

    Ogudov et al. (2022) substantiated a high one-time maximum allowable concentration of the pentasodium salt of diethylenetriaminepentaacetic acid in the environment (Ogudov et al., 2022).

  • Attachment to DNA for Various Applications

    Li and Selvin (1997) synthesized an isothiocyanate form of a lanthanide chelate of this compound, which is highly luminescent and can be attached to DNA for applications including nonisotopic labels, imaging, and diagnostics (Li & Selvin, 1997).

  • Tumor Targeting with Bifunctional Chelators

    Westerberg et al. (1989) developed novel bifunctional chelators that effectively target tumors without affecting biodistribution, offering a general method for their synthesis (Westerberg et al., 1989).

properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O10S/c27-18(28)9-24(5-6-25(10-19(29)30)11-20(31)32)8-17(26(12-21(33)34)13-22(35)36)7-15-1-3-16(4-2-15)23-14-37/h1-4,17H,5-13H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOYPHGXHKUTHC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145439
Record name 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid

CAS RN

102650-30-6
Record name 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102650306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-SCN-BENZYL-DTPA, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H79013Y15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WJ Zhang, Q Jiang, XY Wang, G Song… - Journal of Peptide …, 2013 - Wiley Online Library
Relaxin family peptides have important biological functions, and so far, four G‐protein‐coupled receptors have been identified as their receptors (RXFP1–4). A chimeric relaxin family …
Number of citations: 24 onlinelibrary.wiley.com
S Laurent, L Vander Elst, V Henrotte… - Chemistry & …, 2010 - Wiley Online Library
Four Gadolinium⋅DTPA complexes bearing long lipophilic alkyl chains were synthesized: two bis[amide] and two 4‐substituted derivatives. In two of them (one bis[amide] and one 4‐…
Number of citations: 7 onlinelibrary.wiley.com
WJ Zhang, XJ Gao, YL Liu, XX Shao, ZY Guo - Process Biochemistry, 2012 - Elsevier
Insulin-like peptide 3 (INSL3) is a peptide hormone belonging to the insulin/relaxin superfamily, which mediates testes descent in the male fetus, and suppresses male germ cell …
Number of citations: 11 www.sciencedirect.com
J You, J Zhao, X Wen, C Wu, Q Huang, F Guan… - Journal of Controlled …, 2015 - Elsevier
Cyclopamine (CPA), a potent inhibitor of the Hedgehog pathway, has produced promising anticancer results in a number of preclinical studies. CPA has also been found to enhance …
Number of citations: 39 www.sciencedirect.com

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